![molecular formula C21H26N2O4S B216192 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide
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Overview
Description
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as E-4031, is a selective blocker of the rapidly activating delayed rectifier potassium channel (I_Kr). E-4031 has been widely used in scientific research to study the role of I_Kr in cardiac function and arrhythmias.
Mechanism of Action
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide selectively blocks I_Kr by binding to the channel pore and inhibiting the outward potassium current. This results in a prolongation of the action potential duration and QT interval. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has no effect on other potassium channels or ion channels, making it a selective blocker of I_Kr.
Biochemical and Physiological Effects:
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on cardiac electrophysiology, 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been reported to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance insulin secretion from pancreatic beta cells. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a selective blocker of I_Kr, making it a useful tool for studying the role of I_Kr in cardiac function and arrhythmias. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is also relatively easy to synthesize and has a long shelf life. However, 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has some limitations. It has a narrow therapeutic window and can cause QT prolongation and arrhythmias at high concentrations. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide also has off-target effects on other ion channels at high concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide research. One area of interest is the development of new drugs that target I_Kr for the treatment of arrhythmias. Another area of interest is the use of 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide as a tool to study the role of I_Kr in other physiological processes, such as insulin secretion and cancer cell proliferation. Additionally, there is a need for further research to understand the mechanisms underlying the off-target effects of 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide on other ion channels.
Synthesis Methods
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide can be synthesized in several steps from commercially available starting materials. The synthesis involves the reaction of 4-(piperidin-4-ylsulfonyl)aniline with 4-ethoxybenzoyl chloride in the presence of a base to yield 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.
Scientific Research Applications
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively used in scientific research to study the role of I_Kr in cardiac function and arrhythmias. I_Kr is a crucial component of the cardiac action potential and plays a significant role in the repolarization phase. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide blocks I_Kr in a concentration-dependent manner, leading to prolonged action potential duration and QT interval. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been used to study the effects of I_Kr block on cardiac electrophysiology, arrhythmogenesis, and drug-induced QT prolongation.
properties
Product Name |
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide |
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Molecular Formula |
C21H26N2O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-3-27-19-8-4-17(5-9-19)21(24)22-18-6-10-20(11-7-18)28(25,26)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24) |
InChI Key |
PTHCPNLCJCOWBU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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